molecular formula C19H15NO2S2 B11945910 1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene CAS No. 23837-16-3

1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene

Cat. No.: B11945910
CAS No.: 23837-16-3
M. Wt: 353.5 g/mol
InChI Key: VATMOCAQFBBCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene is a nitroaromatic compound featuring a central methyl group bonded to two phenylsulfanyl (–SPh) substituents and a 4-nitrobenzene ring. This structure confers unique electronic and steric properties, making it relevant in catalysis, materials science, and organic synthesis.

Properties

CAS No.

23837-16-3

Molecular Formula

C19H15NO2S2

Molecular Weight

353.5 g/mol

IUPAC Name

1-[bis(phenylsulfanyl)methyl]-4-nitrobenzene

InChI

InChI=1S/C19H15NO2S2/c21-20(22)16-13-11-15(12-14-16)19(23-17-7-3-1-4-8-17)24-18-9-5-2-6-10-18/h1-14,19H

InChI Key

VATMOCAQFBBCCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol displaces the chloride ion to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Oxidation of Thioether Groups to Sulfones

The bis(phenylsulfanyl)methyl group is susceptible to oxidation, particularly under acidic conditions with hydrogen peroxide (H₂O₂). This reaction converts thioethers (-S-) to sulfones (-SO₂-), as demonstrated in diarylsulfone syntheses .

Experimental Conditions

  • Reagents : 30% H₂O₂, acetic acid.

  • Temperature : 90°C → boiling.

  • Time : 1–2 hours.

  • Yield : ~95% for mono-thioether oxidation .

For 1-[bis(phenylsulfanyl)methyl]-4-nitrobenzene, complete oxidation would require stoichiometric H₂O₂ (2 equivalents) to produce 1-[(bis(phenylsulfonyl)methyl]-4-nitrobenzene (Figure 1A). The reaction proceeds via intermediate sulfoxides, but full conversion to sulfones is favored under prolonged heating .

Reduction of the Nitro Group

The nitro group at C4 can be selectively reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Catalytic Hydrogenation

  • Catalyst : Palladium on carbon (Pd/C).

  • Solvent : Ethanol or THF.

  • Pressure : 1–3 atm H₂.

  • Yield : >90% for similar nitroarenes .

This yields 1-[bis(phenylsulfanyl)methyl]-4-aminobenzene , a primary aryl amine with potential for further functionalization (e.g., acylation, diazotization) .

Chemical Reduction (Fe/HCl)

  • Reagents : Iron powder, hydrochloric acid.

  • Temperature : Reflux.

  • Time : 4–6 hours .

Example Reaction with Morpholine

  • Conditions : DMF, 80°C, 12 hours.

  • Yield : 65% for mono-substitution in analogous systems .

Hypothetical Bromination Pathway

  • Reagent : NBS (N-bromosuccinimide), radical initiator.

  • Product : 1-[bis(phenylsulfanyl)bromomethyl]-4-nitrobenzene , a potential substrate for Pd-catalyzed couplings .

Cycloaddition Reactivity

The electron-withdrawing nitro group and sulfur-based substituents may enable participation in Diels-Alder or [3+2] cycloadditions, though no direct evidence exists in the literature reviewed.

Figure 1: Reaction Pathways

A. Oxidation to Sulfone

1-[Bis(PhS)CH2]-4-NO2C6H4H2O2/AcOH1-[Bis(PhSO2)CH2]-4-NO2C6H4\text{1-[Bis(PhS)CH}_2\text{]-4-NO}_2\text{C}_6\text{H}_4 \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{1-[Bis(PhSO}_2\text{)CH}_2\text{]-4-NO}_2\text{C}_6\text{H}_4

B. Nitro Reduction

1-[Bis(PhS)CH2]-4-NO2C6H4H2/Pd1-[Bis(PhS)CH2]-4-NH2C6H4\text{1-[Bis(PhS)CH}_2\text{]-4-NO}_2\text{C}_6\text{H}_4 \xrightarrow{\text{H}_2/\text{Pd}} \text{1-[Bis(PhS)CH}_2\text{]-4-NH}_2\text{C}_6\text{H}_4

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating (>100°C) may degrade the bis(phenylsulfanyl)methyl group .

  • Acid Sensitivity : The nitro group stabilizes the ring against electrophilic attack but may promote hydrolysis under strongly acidic conditions .

Scientific Research Applications

Chemistry

1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene serves as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
  • Reduction: The nitro group can be reduced to an amine.
  • Substitution Reactions: The phenylsulfanyl groups can be substituted with other nucleophiles.

Biology

In biological research, this compound is investigated for its effects on biological systems. The presence of the nitro group allows it to participate in redox reactions, which can influence various metabolic pathways. Studies have suggested potential interactions with cellular targets that could lead to significant biological effects.

Medicine

This compound is being explored for its pharmacological properties . Preliminary investigations indicate that it may have applications in cancer treatment due to its ability to inhibit tumor growth by targeting specific molecular pathways .

Case Study: Antitumor Activity

A study focused on the optimization of compounds similar to this compound revealed that modifications to the nitro group significantly enhanced antitumor activity against small-cell lung cancer models. These findings suggest that further research could lead to the development of effective cancer therapies based on this compound's structure .

Industry

In industrial applications, this compound is used in developing new materials with specific chemical properties. Its unique reactivity makes it suitable for synthesizing polymers and other advanced materials utilized in various sectors, including electronics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene involves its interaction with molecular targets through its nitro and phenylsulfanyl groups. The nitro group can participate in redox reactions, while the phenylsulfanyl groups can engage in nucleophilic or electrophilic interactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The nitro group (–NO₂) is a strong electron-withdrawing group, polarizing the benzene ring and enhancing reactivity toward nucleophilic or electrophilic attacks. The bis(phenylsulfanyl)methyl group introduces steric bulk and sulfur-based electron donation/withdrawal, depending on oxidation state. Key analogs include:

Compound Name Substituents Key Properties Reference
Bis(4-nitrophenyl)sulfide Two 4-nitrophenyl groups via S High stability, used in polymer chemistry
1-(Methylsulfinyl)-4-nitrobenzene –SOCH₃ group Sulfoxide intermediate in oxidation
1-(Bis(pentyloxy)methyl)-4-nitrobenzene –O(CH₂)₅CH₃ groups Lower polarity, higher solubility
p-Nitrobenzyl chloride –CH₂Cl group Reactive in nucleophilic substitutions

Key Observations :

  • Electron Withdrawal : Bis(phenylsulfanyl)methyl groups are less electron-withdrawing than sulfones (e.g., 1-[(methylsulfonyl)methyl]-4-nitrobenzene ) but more so than ethers (e.g., pentyloxy derivatives ).

Sulfoxidation and Catalytic Performance

Sulfur-containing nitrobenzene derivatives are pivotal in catalytic sulfoxidation. For example:

  • 1-(Methylsulfinyl)-4-nitrobenzene (Table 4, Entry 4 in ) achieved 81% conversion in Fe-doped Co₃O₄-catalyzed sulfoxidation.

Comparison : The bis(phenylsulfanyl)methyl group in the target compound may exhibit intermediate reactivity between sulfides and sulfoxides, depending on catalyst choice.

Substitution Reactions

Nitrobenzene derivatives with halide or sulfonate groups (e.g., 1-(chloromethyl)-4-nitrobenzene ) are reactive in nucleophilic substitutions. For instance:

  • p-Nitrobenzyl chloride participates in SN2 reactions to form phosphonates or amines .
  • 1-(Chloromethyl)-4-nitrobenzene was used to synthesize gold-catalyzed cyclization products (e.g., 1f in ).

Comparison : The bis(phenylsulfanyl)methyl group likely reduces electrophilicity at the methyl carbon compared to –CH₂Cl, limiting direct substitution reactions.

Physical and Spectroscopic Properties

NMR Data and Molecular Characterization

Analogs with similar substituents provide insights into expected spectroscopic features:

  • 1-(Bis(pentyloxy)methyl)-4-nitrobenzene (7be) : δH 3.5–3.7 ppm (OCH₂), δC 70–75 ppm (OCH₂) .
  • 1-[(Methylsulfonyl)methyl]-4-nitrobenzene : δH 4.5 ppm (CH₂SO₂), δC 60–65 ppm (CH₂SO₂) .

Prediction for Target Compound :

  • ¹H NMR : Aromatic protons (δ 7.5–8.3 ppm), CH₂ (δ 4.0–4.5 ppm), and phenylsulfanyl protons (δ 7.2–7.4 ppm).
  • ¹³C NMR : Nitrobenzene carbons (δ 120–150 ppm), CH₂ (δ 35–40 ppm), and sulfur-bonded carbons (δ 125–135 ppm).

Biological Activity

1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene, also known as BPSMNB, is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of BPSMNB, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H12N2S2O2
  • CAS Number : 23837-16-3
  • Molecular Weight : 284.37 g/mol

The structure of BPSMNB features a nitro group attached to a benzene ring, with a bis(phenylsulfanyl)methyl substituent. This unique arrangement contributes to its reactivity and potential interactions with biological targets.

BPSMNB exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : Preliminary studies suggest that BPSMNB may inhibit certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation .
  • Antioxidant Activity : The presence of sulfur atoms in the structure may confer antioxidant properties, allowing BPSMNB to scavenge free radicals and reduce oxidative stress in cells .
  • Anticancer Properties : There is growing evidence that BPSMNB may induce apoptosis in cancer cells. Similar compounds have demonstrated the ability to activate apoptotic pathways by modulating Bcl-2 family proteins, which are critical regulators of cell death .

Antimicrobial Activity

BPSMNB has been evaluated for its antimicrobial properties against various pathogens. In vitro studies showed that it exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate efficacy compared to standard antibiotics .

Anticancer Activity

Research has focused on the anticancer effects of BPSMNB in several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
H146 (small-cell lung cancer)15Induction of apoptosis via Bcl-2 modulation
MCF-7 (breast cancer)20Inhibition of cell proliferation
HeLa (cervical cancer)18Activation of caspase pathways

These findings suggest that BPSMNB could serve as a lead compound for developing new anticancer therapies.

Case Studies

  • In Vivo Studies : A study conducted on mice bearing H146 tumors demonstrated that administration of BPSMNB resulted in a significant reduction in tumor size compared to control groups. The observed tumor regression was attributed to the compound's ability to induce apoptosis in tumor cells .
  • Synergistic Effects : Another investigation explored the combination of BPSMNB with existing chemotherapeutic agents. Results indicated that co-treatment enhanced the efficacy of standard drugs like doxorubicin, suggesting potential for combination therapies in clinical settings .

Q & A

Q. What are the recommended synthetic routes for 1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene, and how can reaction efficiency be optimized?

A common approach involves nucleophilic substitution or sulfide coupling reactions. For example, methyl (4-nitrophenyl)sulfane derivatives can be synthesized via thiolation of nitrobenzene precursors using phenylsulfanyl groups under basic conditions. Optimization includes controlling stoichiometry (e.g., 2:1 molar ratio of thiol to nitrobenzene derivative), using catalysts like Fe-doped cobalt oxide for improved yields, and maintaining inert atmospheres to prevent oxidation. Reaction efficiency is monitored via TLC or HPLC, with purification by column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.5–8.3 ppm for nitro groups) and sulfanyl methylene protons (δ 3.8–4.2 ppm). 1^1H NMR of analogous compounds (e.g., 1-((Z)-2-bromo-1-iodovinyl)-4-nitrobenzene) confirms substituent positioning .
  • FT-IR : Peaks at ~1520 cm1^{-1} (NO2_2 asymmetric stretching) and ~1350 cm1^{-1} (symmetric stretching) confirm nitro groups. Sulfanyl C–S stretches appear at ~650–750 cm1^{-1} .
  • Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 169.20 for 4-nitrothioanisole derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in sulfoxidation reactions?

The nitro group withdraws electron density, polarizing the sulfide bonds and enhancing susceptibility to oxidation. Fe-doped nano-cobalt oxide catalysts selectively oxidize sulfides to sulfoxides (e.g., 81% conversion for methyl (4-nitrophenyl)sulfane to sulfoxide). Computational studies (NBO, HOMO-LUMO) reveal that the electron-deficient aromatic ring stabilizes transition states during oxidation, with HOMO localized on sulfur atoms .

Q. What computational methods are employed to predict the HOMO-LUMO gaps and molecular electrostatic potential (MEP) of this compound, and how do these parameters affect its interactions in catalytic systems?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are used to model HOMO-LUMO gaps (indicating charge transfer efficiency) and MEP (highlighting nucleophilic/electrophilic sites). For example, a low HOMO-LUMO gap (~4 eV) suggests high reactivity, while MEP maps show negative potential near nitro groups, guiding catalyst design for sulfoxidation .

Q. Are there contradictions in the literature regarding sulfide-to-sulfoxide conversion mechanisms for derivatives like this compound, and how can these be resolved experimentally?

Discrepancies exist in proposed mechanisms (e.g., radical vs. electrophilic pathways). To resolve these:

  • Use radical traps (e.g., TEMPO) to detect intermediates via EPR spectroscopy.
  • Isotopic labeling (18^{18}O2_2) tracks oxygen incorporation in sulfoxide products.
  • Kinetic studies under varying pH and oxidant concentrations (e.g., H2_2O2_2 vs. TBHP) clarify rate-determining steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.